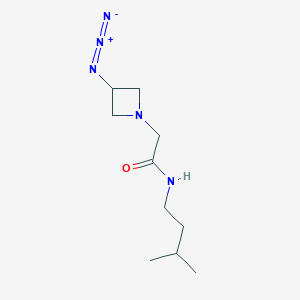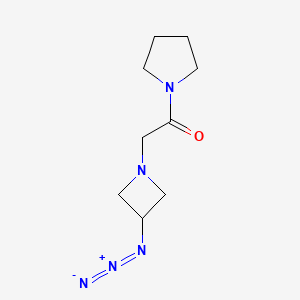
2-(3-Azidoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(3-Azidoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (AAEP) is an azido-containing heterocyclic compound with a wide range of potential applications in the field of medicinal chemistry and material science. In recent years, AAEP has been extensively studied and applied in various fields due to its unique structure and properties.
Applications De Recherche Scientifique
Synthetic Applications and Complex Formation
The compound's structural motifs are closely related to those found in studies exploring the synthesis of complex molecules. For instance, the reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde leading to the formation of complex molecules with copper(II) and cadmium(II) showcases the utility of similar structures in complexation reactions. These complexes have been characterized through various spectroscopic methods and crystallography, indicating potential for the synthesis of novel materials or as catalysts in organic reactions (Mardani et al., 2019).
Biological Activities
Compounds with structures analogous to "2-(3-Azidoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one" have been explored for their biological activities. For example, derivatives of pyrrolidine have shown pronounced plant growth stimulating effects, indicating the potential for agricultural applications (Pivazyan et al., 2019). Furthermore, the synthesis and evaluation of azetidine- and pyrrolidine-containing compounds for antiviral activities highlight the relevance of these structures in the development of new therapeutic agents. While specific studies directly involving "this compound" were not found, the research on similar compounds suggests potential for future investigation into its biological applications (Wang et al., 2009).
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-12-11-8-5-13(6-8)7-9(15)14-3-1-2-4-14/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVQBDWZHYUVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



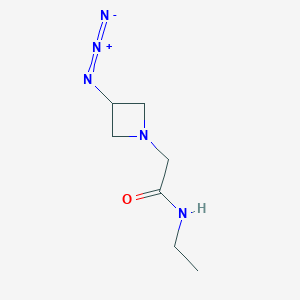
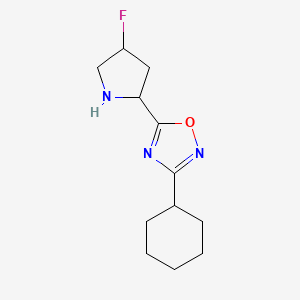


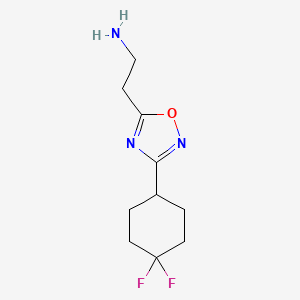


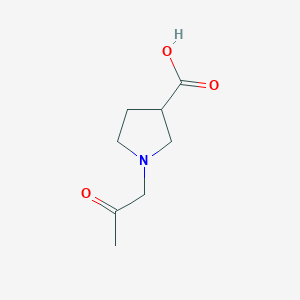

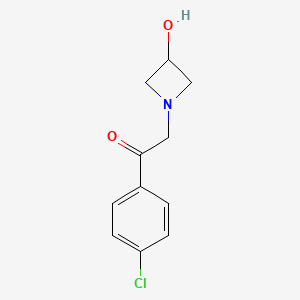
![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)


